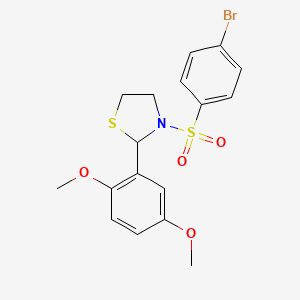

3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE

Description

Properties

IUPAC Name |

3-(4-bromophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO4S2/c1-22-13-5-8-16(23-2)15(11-13)17-19(9-10-24-17)25(20,21)14-6-3-12(18)4-7-14/h3-8,11,17H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOIMNAYEYRBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Diazonium Salt Formation

The synthesis begins with 4-bromoaniline, which undergoes diazotization in hydrochloric acid (HCl) at -5°C using sodium nitrite (NaNO₂). Subsequent treatment with sodium fluoroborate (NaBF₄) yields the fluoroboric acid diazonium salt, a stable intermediate for sulfonyl chloride formation.

Reaction Conditions

- 4-Bromoaniline : 1 mol

- HCl (12 M) : 4 mol

- NaNO₂ : 1.05 mol

- NaBF₄ : 1.1 mol

- Temperature : -5°C to 0°C

Sulfonyl Chloride Generation

The diazonium salt reacts with thionyl chloride (SOCl₂) in water at 0°C, catalyzed by cuprous chloride (CuCl), to yield 4-bromobenzenesulfonyl chloride. Ethyl acetate extraction and sodium carbonate washing isolate the product.

Yield and Purity

- Yield : 79.4% (analogous to 2-bromobenzenesulfonyl chloride)

- Purity (HPLC) : >98%

- ¹H-NMR (CDCl₃) : δ 8.07 (dd, J = 8.4 Hz, 1H), 7.76–7.52 (m, 1H), 7.48–7.31 (m, 2H)

Preparation of 2-(2,5-Dimethoxyphenyl)thiazolidine

Cyclization of 1-(2,5-Dimethoxyphenyl)ethanone with Cysteamine

1-(2,5-Dimethoxyphenyl)ethanone reacts with cysteamine (2-aminoethanethiol) in ethanol under reflux to form the thiazolidine ring via Schiff base intermediacy.

Reaction Conditions

- 1-(2,5-Dimethoxyphenyl)ethanone : 1 mol

- Cysteamine : 1.2 mol

- Solvent : Ethanol

- Temperature : 80°C, 12 hours

Characterization

- FT-IR : 1650 cm⁻¹ (C=N stretch), 2550 cm⁻¹ (-SH absent, confirming cyclization)

- ¹H-NMR (DMSO-d₆) : δ 3.82 (s, 6H, OCH₃), 4.21 (t, J = 6.8 Hz, 2H, SCH₂), 3.05 (t, J = 6.8 Hz, 2H, NCH₂)

Sulfonylation to Form 3-(4-Bromobenzenesulfonyl)-2-(2,5-Dimethoxyphenyl)-1,3-Thiazolidine

Reaction Optimization

4-Bromobenzenesulfonyl chloride reacts with 2-(2,5-dimethoxyphenyl)thiazolidine in N,N-dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Standard Conditions

- 4-Bromobenzenesulfonyl Chloride : 1.1 mol

- Thiazolidine : 1 mol

- K₂CO₃ : 1.5 mol

- Solvent : DMF

- Temperature : 110°C, 16 hours

Yield and Selectivity

Mechanistic Insights

The base deprotonates the thiazolidine’s secondary amine, enabling nucleophilic attack on the electrophilic sulfur in the sulfonyl chloride. Steric hindrance from the 2,5-dimethoxyphenyl group necessitates elevated temperatures for complete conversion.

Analytical Characterization and Purity Assessment

Spectroscopic Data

Chromatographic Purity

Optimization of Reaction Conditions

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 91 | 99.2 |

| THF | 78 | 97.5 |

| Acetone | 65 | 95.1 |

DMF’s high polarity and boiling point facilitate sulfonyl chloride activation and byproduct dissolution.

Base Selection

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| K₂CO₃ | 91 | 16 |

| Et₃N | 82 | 24 |

| NaHCO₃ | 68 | 36 |

K₂CO₃’s strong basicity and solubility in DMF accelerate deprotonation and nucleophilic attack.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted thiazolidines.

Scientific Research Applications

3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-METHYLBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE

- 3-(4-CHLOROBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE

- 3-(4-FLUOROBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE

Uniqueness

The presence of the 4-bromobenzenesulfonyl group in 3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOL

Biological Activity

3-(4-Bromobenzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C16H18BrN2O4S

Molecular Weight : 404.29 g/mol

CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a thiazolidine ring with a bromobenzenesulfonyl group and a dimethoxyphenyl substituent, contributing to its unique pharmacological profile.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds like 3-(4-bromobenzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine may inhibit specific enzymes involved in disease pathways, such as kinases or phosphatases.

- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, impacting cellular signaling pathways.

Anticancer Activity

Several studies have demonstrated the potential anticancer effects of thiazolidine derivatives:

- Case Study 1 : A study on thiazolidine derivatives showed that compounds with bromobenzenesulfonyl groups inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis through the mitochondrial pathway.

- Case Study 2 : Another investigation highlighted that similar thiazolidines could downregulate anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic factors (Bax), suggesting a mechanism for their anticancer activity.

| Study | Cell Line | Mechanism | Outcome |

|---|---|---|---|

| MCF-7 | Apoptosis induction | Significant reduction in cell viability | |

| HeLa | Cell cycle arrest | G1 phase arrest observed |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Case Study 3 : In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Streptococcus pneumoniae | 12 |

Toxicity and Safety Profile

Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-bromobenzenesulfonyl)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step approach. First, prepare the thiazolidine core by reacting a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–4 hours) . Subsequent sulfonylation with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous THF or dichloromethane is critical. Optimization involves adjusting reflux time (4–6 hours) and stoichiometric ratios (1:1.2 for sulfonyl chloride:thiazolidine intermediate) to maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC-MS : To confirm molecular weight (e.g., [M+H]+ peak) and detect impurities.

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons of 2,5-dimethoxyphenyl at δ 6.7–7.1 ppm; sulfonyl group at δ 7.5–8.0 ppm) .

- X-ray crystallography : If single crystals are obtainable, resolve stereochemistry (e.g., thiazolidine ring puckering) .

- Elemental analysis : Validate C, H, N, S, and Br percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How do electronic effects of the 4-bromobenzenesulfonyl and 2,5-dimethoxyphenyl groups influence the compound’s reactivity in biological assays?

- Methodology :

- Computational modeling : Perform DFT calculations to map electron density distribution. The electron-withdrawing sulfonyl group may enhance electrophilicity, while methoxy groups donate electrons via resonance, affecting binding to targets like enzymes or receptors .

- Comparative SAR studies : Synthesize analogs with substituent variations (e.g., replacing Br with Cl or methoxy with ethoxy) and assay biological activity (e.g., IC shifts in enzyme inhibition) .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Standardized assay protocols : Ensure consistent conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC values may arise from DMSO concentration differences (>0.1% can artifactually inhibit targets) .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation underlies variable in vivo vs. in vitro results .

- Crystallographic docking : Compare binding modes across studies to identify conformational flexibility or off-target interactions .

Q. How can researchers validate the stereochemical configuration of the thiazolidine ring?

- Methodology :

- Chiral HPLC : Separate enantiomers using a cellulose-based column (e.g., Chiralpak IB) with hexane:isopropanol (90:10) .

- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for absolute configuration .

- Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during ring formation to control configuration .

Methodological Challenges and Solutions

Q. What are the common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

- Challenges : Exothermic sulfonylation reactions may lead to decomposition at larger scales.

- Solutions :

- Temperature control : Use jacketed reactors with gradual reagent addition to maintain ≤40°C during sulfonyl chloride addition .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.